molecular formula C18H24ClN3O5 B564473 Cletoquine-d4 Oxalate CAS No. 1216461-57-2

Cletoquine-d4 Oxalate

Cat. No. B564473
M. Wt: 401.88
InChI Key: DTVGVTDECKJJJK-XNXUTHBPSA-N
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Description

Cletoquine-d4 Oxalate is a major active metabolite of Hydroxychloroquine . It is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) . It has antimalarial effects and has the potential for autoimmune diseases treatment .


Molecular Structure Analysis

The molecular formula of Cletoquine-d4 Oxalate is C18H20D4ClN3O5 . Its molecular weight is 401.88 . The SMILES representation of its structure is [2H]C([2H])(CC©Nc1ccnc2cc(Cl)ccc12)C([2H])([2H])NCCO.OC(=O)C(=O)O .

Scientific Research Applications

1. Environmental and Biological Implications

Cletoquine-d4 Oxalate, in the context of its oxalate component, is significant in various environmental and biological processes. Oxalate is a key metabolite in fungal activities, influencing metal and mineral transformations, which are essential in processes like nutrient cycling, rock and mineral transformations, and bioweathering. These transformations have practical applications in environmental biotechnology, such as metal and radionuclide leaching, biorecovery, detoxification, and bioremediation. However, it's important to note that these processes can also lead to adverse effects like biodeterioration of materials, biocorrosion of metals, and affecting radionuclide speciation and mobility (Gadd et al., 2014).

2. Chemical and Material Sciences

In chemical and material sciences, oxalate compounds, such as those similar to Cletoquine-d4 Oxalate, are pivotal. They are involved in synthesizing various complexes and materials with unique properties. For instance, oxalate-bridged lanthanide(III) chains, synthesized ionothermally, exhibit field-induced slow relaxation of magnetization, suggesting potential applications in areas like quantum computing or advanced magnetic materials (Meng et al., 2013). Moreover, the presence of oxalate in complexes can lead to magnetic properties and interactions, as evidenced in heterotetranuclear oxalato-bridged Re(IV)3M(II) complexes, which demonstrate behaviors like single-molecule magnets (Martínez-Lillo et al., 2009).

3. Biomedical Research

In biomedical research, components structurally similar to Cletoquine-d4 Oxalate, such as oxalate ligands, are researched for their coordination properties with metal ions, which are relevant in neurological diseases like Alzheimer's. These studies provide insights into the design of drugs and understanding of disease mechanisms (Budimir et al., 2011).

4. Environmental Chemistry

In environmental chemistry, the oxalate component of Cletoquine-d4 Oxalate is relevant in processes like photo-Fenton degradation, where it aids in maintaining iron in solution and enhancing the photochemical activation of degradation processes. This has implications for water treatment and pollution management (Conte et al., 2019).

Future Directions

Cletoquine-d4 Oxalate can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Hydroxychloroquine . This suggests that it may have significant future applications in pharmaceutical research and development.

properties

IUPAC Name

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGVTDECKJJJK-XNXUTHBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675771
Record name Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cletoquine-d4 Oxalate

CAS RN

1216461-57-2
Record name Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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